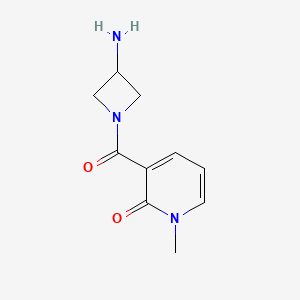

3-(3-aminoazetidine-1-carbonyl)-1-methylpyridin-2(1H)-one

Description

Properties

IUPAC Name |

3-(3-aminoazetidine-1-carbonyl)-1-methylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c1-12-4-2-3-8(9(12)14)10(15)13-5-7(11)6-13/h2-4,7H,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJAQWOTWZRCRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)N2CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of the compound 3-(3-aminoazetidine-1-carbonyl)-1-methylpyridin-2(1H)-one is RORgammaT. RORgammaT is a nuclear receptor that plays a crucial role in the regulation of immune responses.

Mode of Action

This compound interacts with RORgammaT, inhibiting its activity. This interaction disrupts the normal functioning of RORgammaT, leading to changes in the immune response.

Biochemical Analysis

Biochemical Properties

3-(3-aminoazetidine-1-carbonyl)-1-methylpyridin-2(1H)-one plays a significant role in biochemical reactions, particularly as an antagonist of the RORgammaT receptor. This compound interacts with the co-activator peptide SRC1_2, inhibiting its activity with an IC50 value of 8nM. The interaction between this compound and RORgammaT is crucial for modulating immune responses and inflammation.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly those involved in immune responses. The compound affects gene expression by inhibiting the activity of RORgammaT, leading to changes in the transcription of target genes. Additionally, this compound impacts cellular metabolism by altering the metabolic flux and levels of specific metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with the RORgammaT receptor. This binding inhibits the receptor’s activity, preventing the transcription of pro-inflammatory genes. The compound also influences enzyme activity, either inhibiting or activating specific enzymes involved in metabolic pathways. Changes in gene expression are a direct result of the compound’s interaction with transcription factors and co-activators.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods. Long-term exposure to the compound can lead to sustained inhibition of RORgammaT activity and prolonged changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits RORgammaT activity without causing significant adverse effects. At higher doses, toxic effects may be observed, including potential damage to tissues and organs. Threshold effects are also noted, where a minimum concentration of the compound is required to achieve the desired biochemical and cellular effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound’s impact on metabolite levels is significant, as it can alter the concentrations of key intermediates in metabolic processes. These interactions are essential for understanding the compound’s overall effects on cellular metabolism and function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for the compound’s activity and function, as it ensures that the compound reaches its intended targets within the cell. The effects of this compound on subcellular structures are critical for understanding its overall biochemical and cellular impact.

Biological Activity

3-(3-aminoazetidine-1-carbonyl)-1-methylpyridin-2(1H)-one, also known by its CAS number 1702245-94-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₁₁N₃O₂

- Molecular Weight : 193.20 g/mol

- Structure : The compound features a pyridine ring substituted with an aminoazetidine carbonyl group, which is crucial for its biological activity.

The biological activity of this compound is primarily linked to its interaction with specific enzymes and receptors in biological systems. Preliminary studies suggest that it may act as a modulator for certain enzyme activities, particularly those related to methyltransferases.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Inhibition of Methyltransferases : It has shown potential in inhibiting protein arginine methyltransferase (PRMT) activities, which are implicated in several cancers. In biochemical assays, it demonstrated significant potency with IC₅₀ values comparable to established inhibitors .

- Neuroprotective Effects : Given its structure, there are indications that it may penetrate the blood-brain barrier, enhancing its utility in treating central nervous system disorders .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Inhibition of PRMT5 : A study evaluated the compound's ability to inhibit PRMT5, revealing an IC₅₀ of 12 ± 1 nM. This suggests a strong potential for therapeutic applications in cancer treatment where PRMT5 plays a role .

- Drug Design and Optimization : Research focusing on structure-activity relationship (SAR) studies has shown that modifications to the azetidine and pyridine components can enhance potency and selectivity towards target enzymes. This optimization process is critical for developing effective therapeutic agents .

- Neuroprotective Mechanisms : Investigations into the compound's ability to protect neuronal cells from oxidative stress have indicated promising results, suggesting that it may be beneficial in neurodegenerative diseases .

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential as a therapeutic agent due to its structural similarities to known bioactive compounds. The presence of the azetidine ring, which is often associated with various pharmacological properties, makes it a candidate for further investigation.

- Potential Mechanisms : Preliminary studies suggest that derivatives of pyridinone compounds can exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Drug Development

Research indicates that 3-(3-aminoazetidine-1-carbonyl)-1-methylpyridin-2(1H)-one could serve as a lead compound in the development of new drugs targeting specific enzymes or receptors involved in disease processes.

- Enzyme Inhibition Studies : The compound may act as an inhibitor for certain glycine transporters (GlyT), which are implicated in various neurological conditions . This suggests its potential use in treating disorders such as schizophrenia or depression.

Molecular Docking Studies

Computational studies using molecular docking simulations can provide insights into the binding affinity of this compound to various biological targets. These studies are crucial for understanding the efficacy of the compound as a therapeutic agent.

- Binding Affinity : Initial docking studies may reveal how well the compound interacts with target proteins, which can guide further experimental validation.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Aminoazetidine | Azetidine ring with amino group | Antimicrobial, anticancer |

| Pyridin-2(1H)-one | Pyridine ring only | Various biological activities |

| 4-Aminoquinoline | Quinoline structure with amino group | Antimalarial, antibacterial |

| 5-Aminopyrazole | Pyrazole ring with amino group | Anticancer |

The unique dual-ring system of this compound enhances its potential for distinct biological interactions compared to other compounds listed above.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The pyridin-2(1H)-one scaffold is common among the compounds analyzed. Key differences lie in the substituents at the 3- and 5-positions:

Key Observations :

- Substituents at the 5-position (e.g., methoxyphenyl or phenylamino ) are associated with varied bioactivity, suggesting that the unsubstituted 5-position in the target compound may allow for modular derivatization.

Key Observations :

Physicochemical Properties

Key Observations :

Key Observations :

- The target compound’s azetidine moiety may enhance binding to neurological targets (e.g., dopamine receptors) due to its rigidity and hydrogen-bonding capacity, as seen in compound 2 .

- Unsubstituted 5-position (as in the target compound) could allow for further functionalization to optimize activity, similar to compound 74 .

Preparation Methods

Synthesis of the 3-Aminoazetidine Intermediate

Azetidines, including 3-aminoazetidine derivatives, are typically synthesized via ring closure strategies involving nucleophilic substitution or cyclization of appropriately functionalized precursors.

Bis-triflate Activation and Intramolecular Cyclization : One reported method involves converting 1,3-propane diols into bis-triflates using trifluoromethanesulfonic anhydride, followed by intramolecular cyclization with a primary amine nucleophile to form 1,3-disubstituted azetidines. This method allows for the introduction of various substituents on the azetidine ring, including amino groups at the 3-position, which is critical for the target compound.

Palladium-Catalyzed Azetidine Formation : Another approach uses cyclopalladated azetidine complexes synthesized from substituted azetidines and palladium salts in methanol at room temperature. This method offers stereoselectivity and functional group tolerance, useful for preparing chiral azetidine intermediates.

Nucleophilic Substitution on Protected Azetidine Esters : Commercially available tert-butyl 3-aminoazetidine-1-carboxylate can be used as a nucleophilic substitution reagent to introduce the azetidine moiety into more complex molecules. Deprotection under acidic conditions yields the free 3-aminoazetidine intermediate ready for further coupling.

Preparation of the Pyridinone Core

The 1-methylpyridin-2(1H)-one moiety is typically prepared or obtained commercially. Functionalization at the 3-position with a carbonyl group suitable for amide bond formation is achieved by carboxylic acid or activated ester derivatives of the pyridinone ring.

Amide Coupling to Form the Target Compound

The key step in synthesizing 3-(3-aminoazetidine-1-carbonyl)-1-methylpyridin-2(1H)-one is the formation of the amide bond between the amino group of 3-aminoazetidine and the carboxyl or activated carboxyl derivative of the pyridinone.

Amide Coupling Reactions : Standard peptide coupling reagents such as HATU, EDC, or carbodiimides in the presence of bases are employed to facilitate the coupling. The reaction conditions are optimized to prevent side reactions, especially considering the strained azetidine ring.

Nucleophilic Substitution Followed by Deprotection : An alternative strategy involves nucleophilic substitution of a halogenated pyridinone derivative with the protected azetidine, followed by acid-mediated deprotection to yield the free amine for coupling.

Representative Synthetic Scheme (Summary)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Bis-triflate formation | Trifluoromethanesulfonic anhydride | Formation of bis-triflate intermediate |

| 2 | Intramolecular cyclization | Primary amine nucleophile, base | 1,3-disubstituted azetidine ring |

| 3 | Protection/Deprotection | Boc protection, acid deprotection | Protected/free 3-aminoazetidine |

| 4 | Amide coupling | HATU/EDC, base, solvent (e.g., DMF) | Formation of this compound |

Detailed Research Findings and Conditions

Temperature Control : The cyclization and coupling reactions are often temperature-sensitive. For example, bis-triflate formation is conducted at low temperatures to avoid side reactions, while amide coupling is typically performed at room temperature or slightly elevated temperatures to optimize yield.

Solvent Choice : Methanol and tetrahydrofuran (THF) are common solvents for intermediate steps, especially in azetidine synthesis and purification. Dimethylformamide (DMF) or dichloromethane (DCM) are preferred for amide coupling due to their ability to dissolve both partners and coupling reagents effectively.

Purification : Filtration and crystallization are standard methods for isolating intermediates such as 3-aminoazetidine derivatives and pyridinone carboxylates. Final products are purified by chromatography or recrystallization to achieve high purity.

Comparative Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Bis-triflate activation & cyclization | Trifluoromethanesulfonic anhydride, primary amine, base, low temp | High regioselectivity, versatile substituents | Requires careful temperature control |

| Palladium-catalyzed synthesis | Na2PdCl4, substituted azetidines, methanol, room temp | Stereoselective, mild conditions | Requires palladium catalyst, cost |

| Nucleophilic substitution on protected esters | tert-butyl 3-aminoazetidine-1-carboxylate, acidic deprotection | Commercially available reagents, straightforward | Extra protection/deprotection steps |

| Amide coupling with pyridinone | HATU/EDC, base, DMF/DCM, room temp | Efficient amide bond formation | Sensitive to moisture, requires optimization |

Q & A

Q. What are the validated synthetic routes for 3-(3-aminoazetidine-1-carbonyl)-1-methylpyridin-2(1H)-one, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves coupling reactions between azetidine derivatives and activated pyridinone precursors. For example:

- Step 1: Preparation of 1-methylpyridin-2(1H)-one derivatives via Suzuki-Miyaura cross-coupling or nucleophilic substitution (e.g., using 4-bromo-1-methylpyridin-2(1H)-one as a starting material) .

- Step 2: Introduction of the 3-aminoazetidine moiety via carbamate or amide bond formation. A common approach involves coupling 3-aminoazetidine with a carbonyl-activated pyridinone intermediate using reagents like HATU or EDC/HOBt .

- Key Intermediates: 4-Bromo-1-methylpyridin-2(1H)-one and 3-aminoazetidine-1-carboxylic acid (or its Boc-protected variant).

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Assign peaks using deuterated solvents (e.g., CDCl₃ or methanol-d₄) at high field strength (≥300 MHz). Key signals include the pyridinone C=O (~165–170 ppm in 13C NMR) and azetidine NH₂ protons (~δ 1.5–2.5 ppm in 1H NMR) .

- HRMS (High-Resolution Mass Spectrometry): Confirm molecular formula using ESI or APCI ionization. For example, a calculated [M+H]+ of 236.1064 matches experimental HRMS data .

- IR Spectroscopy: Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and amine N-H vibrations (~3300–3500 cm⁻¹) .

Q. How can researchers assess the hydrolytic stability of the azetidine-carbamoyl linkage under physiological conditions?

Methodological Answer:

- Accelerated Stability Testing: Incubate the compound in buffers (pH 2.0, 7.4, and 9.0) at 37°C. Monitor degradation via HPLC/UV at 24-hour intervals.

- Mass Spectrometry: Identify degradation products (e.g., free azetidine or pyridinone fragments) to confirm hydrolysis pathways .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity in dopamine D1 receptor agonism while minimizing off-target effects?

Methodological Answer:

- Rational Design: Replace the azetidine ring with constrained amines (e.g., piperidine or tetrahydronaphthalene derivatives) to modulate steric and electronic interactions with the receptor’s orthosteric site .

- In Silico Docking: Use molecular dynamics simulations to predict binding poses. Prioritize substituents that form hydrogen bonds with Ser³⁰⁷ or hydrophobic interactions with Phe³¹⁰ in the D1 receptor .

- Functional Assays: Test analogs in cAMP accumulation assays (HEK293 cells expressing D1 receptors) and counter-screen against D2/D3 receptors to assess selectivity .

Q. How should researchers resolve contradictions in site-selectivity data during Pd-catalyzed functionalization of the pyridinone ring?

Methodological Answer:

- Case Study: In Pd(OAc)₂-catalyzed reactions, H/D exchange at C5 competes with C3-olefination. To reconcile discrepancies:

- Mechanistic Probes: Use deuterated substrates (e.g., 1-methylpyridin-2(1H)-one-d₃) to track kinetic vs. thermodynamic control.

- Steric vs. Electronic Effects: Introduce bulky substituents (e.g., methyl groups) at C6 to bias selectivity toward C3 via steric hindrance .

Q. What strategies validate the crystal structure of derivatives, particularly when twinning or disorder is observed?

Methodological Answer:

- Data Collection: Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.

- Refinement in SHELXL: Apply TWIN/BASF commands for twinned crystals and PART instructions for disordered moieties (e.g., azetidine rotamers). Validate using R1/wR2 convergence (<5% discrepancy) .

- Validation Tools: Check geometry with PLATON/ADDSYM and electron density maps (e.g., omit maps for ambiguous regions) .

Q. How can metabolic stability be improved without compromising target binding affinity?

Methodological Answer:

- Prodrug Approaches: Mask the azetidine amine as a tert-butyl carbamate (Boc) or acyloxymethyl carbonate to reduce first-pass metabolism.

- Isotopic Labeling: Replace labile hydrogens (e.g., NH₂) with deuterium to slow CYP450-mediated oxidation .

- In Vivo PK Studies: Compare AUC and half-life in rodent models after intravenous vs. oral administration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.